![molecular formula C16H12N2O2S2 B2371974 N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide CAS No. 865659-19-4](/img/structure/B2371974.png)

N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

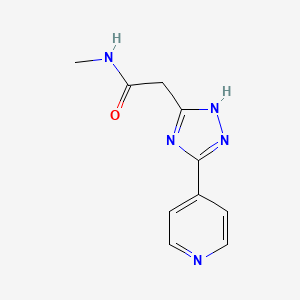

“N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide” is a chemical compound with the molecular formula C16H12N2O2S2 . It has a molecular weight of 328.42 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12N2O2S2/c19-22(20,16-7-3-11-21-16)17-14-5-1-6-15-13(14)9-8-12-4-2-10-18(12)15/h1-11,17H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 328.42 . Other specific physical and chemical properties are not provided in the available resources.Aplicaciones Científicas De Investigación

- Pyrrolo[1,2-a]quinoline derivatives exhibit promising anticancer properties. Certain benzoyl-substituted pyrroloquinoline-3-carboxylates have demonstrated activity against human breast cancer cells (T47D), human colon cancer cells (HCT116), and hepatocellular carcinoma cancer cells (SNU398) .

- Additionally, the correlation between the compound’s structure and its anticancer activity has been established .

- Specific 1-benzoyl-3-cyanopyrroloquinolines have shown potential as antituberculosis agents. They were examined for their activity against H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis .

- Nanjappa et al. synthesized a series of ABTS radical scavenging and antiproliferative agents based on pyrroloquinoline derivatives .

- Pyrrolo[1,2-a]quinoline derivatives have been used in functional materials. For instance:

- Hybrid derivatives combining pyrrolo[3,2,1-ij]quinolin-2-one and thiazole fragments have been designed and evaluated as potential dual inhibitors of coagulation factors Xa and XIa .

Anticancer Activity

Antitubercular Agents

ABTS Radical Scavenging and Antiproliferative Agents

Functional Materials

Dual Inhibitors of Coagulation Factors Xa and XIa

c-MET Inhibition

Propiedades

IUPAC Name |

N-pyrrolo[1,2-a]quinolin-6-ylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S2/c19-22(20,16-7-3-11-21-16)17-14-5-1-6-15-13(14)9-8-12-4-2-10-18(12)15/h1-11,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTPNBWSOKFDTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC3=CC=CN3C2=C1)NS(=O)(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2371892.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2371895.png)

![2-Methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2371903.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-fluorophenyl)urea](/img/structure/B2371906.png)

![4-[(4-tert-butylbenzenesulfonamido)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2371908.png)